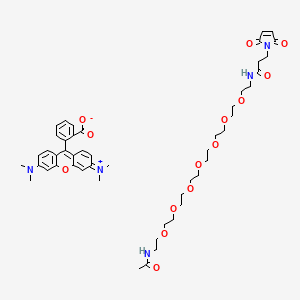

TAMRA-PEG7-Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H65N5O14 |

|---|---|

Molecular Weight |

948.1 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C25H43N3O11.C24H22N2O3/c1-22(29)26-5-8-33-10-12-35-14-16-37-18-20-39-21-19-38-17-15-36-13-11-34-9-6-27-23(30)4-7-28-24(31)2-3-25(28)32;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-3H,4-21H2,1H3,(H,26,29)(H,27,30);5-14H,1-4H3 |

InChI Key |

FXYGHBCSNXXQCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of TAMRA-PEG7-Maleimide in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG7-Maleimide is a fluorescent labeling reagent that plays a pivotal role in contemporary biological research and drug development. This compound uniquely combines the photophysical properties of the TAMRA fluorophore, the biocompatibility and solubility-enhancing characteristics of a seven-unit polyethylene glycol (PEG) spacer, and the highly specific reactivity of a maleimide group. This technical guide provides an in-depth overview of the applications, experimental protocols, and underlying principles of utilizing this compound for the fluorescent labeling of biomolecules.

Core Components and their Functionality

At its core, this compound is a tripartite molecule designed for precision and efficiency in bioconjugation.

-

TAMRA (Tetramethylrhodamine): A well-characterized rhodamine-based fluorophore, TAMRA exhibits bright fluorescence with excitation and emission maxima typically around 555 nm and 580 nm, respectively. Its high photostability and quantum yield make it an excellent choice for a variety of fluorescence-based detection methods, including microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).

-

PEG7 (Polyethylene Glycol, 7 units): The seven-unit polyethylene glycol linker serves as a hydrophilic and flexible spacer. This PEGylation offers several advantages: it enhances the water solubility of the entire molecule, reduces non-specific binding of the labeled conjugate to surfaces and other proteins, and minimizes the potential for the TAMRA dye to interfere with the biological activity of the labeled molecule.

-

Maleimide: This functional group provides the reagent with high selectivity for sulfhydryl (thiol) groups, which are predominantly found in the side chains of cysteine residues in proteins and peptides. The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond under mild physiological conditions (pH 6.5-7.5).[1] This specificity allows for the site-directed labeling of proteins at engineered or naturally occurring cysteine residues.

Quantitative Data on Labeling and Photophysical Properties

The efficiency and performance of this compound conjugates are critical for quantitative research applications. The following tables summarize key quantitative parameters, compiled from typical performance data for TAMRA and maleimide-based conjugations.

| Parameter | Typical Value | Notes |

| Excitation Maximum (λex) | ~555 nm | Can be influenced by the local environment of the conjugate. |

| Emission Maximum (λem) | ~580 nm | Can be influenced by the local environment of the conjugate. |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | In aqueous solution. |

| Fluorescence Lifetime | 1.0 - 2.5 ns | Highly dependent on the local environment and conjugation partner. |

| Quantum Yield | 0.1 - 0.3 | Can be quenched upon conjugation; dependent on the labeled molecule. |

| Parameter | Typical Value | Conditions |

| Conjugation Efficiency | 70-90% | Dependent on protein concentration, buffer conditions, and molar ratio of reactants. |

| Optimal Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines. |

| Recommended Molar Ratio | 10-20 fold excess of this compound to thiol-containing protein | Ensures efficient labeling of the target molecule. |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Can be optimized based on the specific protein and desired degree of labeling. |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the covalent labeling of a protein with a single, accessible cysteine residue.

Materials:

-

Protein of interest with a free cysteine residue (1-5 mg/mL)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or HPLC.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 555 nm (for TAMRA).

-

Pool the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A280 - (A555 × CF)] / ε_protein

-

Where CF is the correction factor (A280/A555 for the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A555 / ε_dye

-

Where ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~90,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

-

Applications and Visualized Workflows

This compound is a versatile tool for a wide range of research applications. Below are two examples of common experimental workflows visualized using Graphviz.

Visualizing Receptor Internalization and Trafficking

A key application of fluorescently labeled proteins is the study of their dynamic localization within living cells. This workflow outlines the steps to visualize the internalization and subsequent trafficking of a cell surface receptor labeled with this compound.

References

A Technical Guide to TAMRA-PEG7-Maleimide: Properties and Applications

For researchers, scientists, and drug development professionals, the precise characterization and application of fluorescent probes are paramount for generating reliable and reproducible data. This technical guide provides an in-depth overview of TAMRA-PEG7-Maleimide, a widely used fluorescent dye in bioconjugation.

Core Photophysical Properties

Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family.[1][2] It is favored for its photostability and versatility in labeling biomolecules.[1][2] The maleimide functional group allows for covalent attachment to thiol groups, commonly found in cysteine residues of proteins and peptides.[3] The polyethylene glycol (PEG) linker, in this case with seven repeating units, enhances solubility and can reduce steric hindrance.

The key photophysical parameters of TAMRA and its maleimide derivatives are summarized below. It is important to note that the spectral properties of TAMRA-labeled conjugates can be influenced by the local environment, including the specific labeling site and the degree of substitution.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~553 - 556 nm | |

| Emission Maximum (λem) | ~575 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 | |

| Recommended Laser Line | 532 nm, 543 nm, or 546 nm |

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general procedure for the conjugation of this compound to proteins containing cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest containing free thiol groups

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

(Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce disulfide bonds

-

Purification column (e.g., gel filtration, FPLC, or HPLC)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. It is crucial to remove the reducing agent before adding the maleimide dye, which can be achieved by dialysis or using a desalting column.

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein using a suitable purification method such as gel filtration chromatography (e.g., Sephadex G-25), FPLC, or HPLC.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA). The following equation can be used to calculate the moles of dye per mole of protein:

Degree of Labeling = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the underlying chemical principles, the following diagrams have been generated.

Caption: Experimental workflow for protein labeling with this compound.

References

The Core Structure of TAMRA-PEG7-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of TAMRA-PEG7-Maleimide, a fluorescent labeling reagent widely used in biological research and drug development. This document details the individual components of the molecule, its mechanism of action, and protocols for its use in labeling biomolecules.

Molecular Structure and Components

This compound is a heterobifunctional crosslinker composed of three key components: a tetramethylrhodamine (TAMRA) fluorophore, a polyethylene glycol (PEG) spacer with seven ethylene glycol units, and a maleimide functional group.

-

Tetramethylrhodamine (TAMRA): A bright, orange-red fluorescent dye that serves as the reporter molecule.[1][2] It is widely used for preparing fluorescent bioconjugates.[3] The spectral properties of TAMRA are well-characterized, making it suitable for various fluorescence-based detection methods.[1][4]

-

Polyethylene Glycol (PEG) Spacer (PEG7): The PEG7 linker is a hydrophilic chain composed of seven repeating ethylene glycol units. This spacer arm separates the TAMRA fluorophore from the target biomolecule, which can help to reduce steric hindrance and minimize quenching of the fluorescent signal. The hydrophilic nature of the PEG spacer can also improve the solubility of the labeled conjugate.

-

Maleimide Group: This functional group provides the reactive handle for covalent conjugation. Maleimides exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. This specificity allows for site-directed labeling of proteins and other thiol-containing biomolecules.

The general structure of this compound involves the TAMRA core linked to the PEG7 spacer, which is in turn terminated with the maleimide group. The exact linkage points can vary depending on the specific isomer of TAMRA used (e.g., 5-TAMRA or 6-TAMRA).

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its core components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 932.04 g/mol | |

| Molecular Formula | C48H61N5O14 | |

| Purity | > 95% |

Table 2: Spectral Properties of the TAMRA Fluorophore

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~540 - 555 nm | |

| Emission Maximum (λem) | ~565 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 |

Note: Spectral properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound via cysteine residues.

Materials:

-

Protein of interest containing at least one free cysteine residue.

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris), pH 6.5-7.5. The buffer should be degassed to prevent oxidation of thiols.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds if necessary.

-

Quenching reagent: Free thiol-containing compound (e.g., β-mercaptoethanol, L-cysteine).

-

Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, add a 10- to 100-fold molar excess of a reducing agent like TCEP and incubate for 20-60 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent.

-

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 1-10 mg/mL).

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

The reaction can be stopped by adding a free thiol-containing compound to quench any unreacted maleimide.

-

-

Purification:

-

Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

-

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).

-

Calculate the protein concentration correcting for the absorbance of the dye at 280 nm.

-

Calculate the DOL using the Beer-Lambert law.

Visualizations

Chemical Structure and Reaction

The following diagram illustrates the general structure of this compound and its reaction with a thiol-containing molecule, such as a cysteine residue on a protein.

Caption: Structure of this compound and its conjugation to a thiol group.

Experimental Workflow

The diagram below outlines the key steps in a typical protein labeling experiment using this compound.

References

An In-depth Technical Guide to TAMRA-PEG7-Maleimide: Solubility and Stability for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of TAMRA-PEG7-Maleimide, a fluorescent labeling reagent crucial for various applications in research and drug development. Understanding these core characteristics is paramount for its effective use in bioconjugation, ensuring reproducibility and the integrity of labeled biomolecules.

Core Properties of this compound

This compound is a derivative of the rhodamine dye, TAMRA, featuring a seven-unit polyethylene glycol (PEG) spacer and a maleimide functional group. The TAMRA fluorophore provides the spectral properties for detection, the PEG spacer enhances hydrophilicity and reduces steric hindrance, and the maleimide group allows for covalent attachment to thiol groups, typically found in cysteine residues of proteins and peptides.

Solubility Profile

The solubility of this compound is a critical factor for its handling and application in various experimental settings. The presence of the PEG spacer significantly influences its solubility in aqueous solutions.

Table 1: Quantitative Solubility of this compound

| Solvent | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | A common solvent for preparing concentrated stock solutions.[2][3] |

| Dimethylformamide (DMF) | Good solubility[2][4] | An alternative polar organic solvent for stock solutions. |

| Water | Soluble | The PEG chain enhances water solubility. Quantitative data is not readily available in the literature. |

| Dichloromethane (DCM) | Soluble | Mentioned for a similar TAMRA-PEG derivative. |

| Ethanol | Not explicitly reported | General maleimide-PEG compounds are soluble in ethanol. |

Stability and Storage Recommendations

The stability of this compound is influenced by several factors, including the integrity of the maleimide ring prior to conjugation and the stability of the resulting thioether bond post-conjugation.

Table 2: Stability and Storage Guidelines for this compound

| Condition | Recommendation | Rationale |

| Storage (unconjugated) | Store at -20°C in the dark, desiccated. | Protects from degradation due to temperature, light, and moisture. |

| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF. Store aliquots at -20°C for up to one month. | The maleimide group is susceptible to hydrolysis in the presence of water. |

| pH of Reaction Buffer | Maintain pH between 6.5 and 7.5 for thiol conjugation. | Optimizes the reaction with thiols while minimizing competing side reactions with amines. |

| Light Exposure | Minimize exposure to light. | TAMRA is a fluorophore and can be susceptible to photobleaching. |

Chemical Reactions and Stability Considerations

The utility of this compound in bioconjugation is dictated by the chemistry of the maleimide group and the stability of the resulting conjugate.

Thiol-Maleimide Conjugation

The maleimide group reacts with a thiol group (typically from a cysteine residue) via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.

Figure 1: Thiol-Maleimide Conjugation Pathway.

Instability of the Maleimide Group: Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at alkaline pH (≥ 8), which results in the opening of the ring to form a non-reactive maleamic acid derivative. This hydrolysis reaction competes with the desired thiol conjugation.

Instability of the Thioether Conjugate: Retro-Michael Reaction

The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the deconjugation of the label from the biomolecule.

Figure 2: Competing Reactions of this compound.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a method to estimate the aqueous solubility of this compound.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or plate reader

-

Micro-cuvettes or microplates

Procedure:

-

Prepare a series of dilutions: Start by preparing a high-concentration stock solution of this compound in a minimal amount of DMSO. Then, create a series of dilutions in high-purity water.

-

Equilibration: Vortex each dilution thoroughly and allow them to equilibrate at room temperature for at least 2 hours, protected from light.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

-

Measure Absorbance: Carefully take an aliquot from the supernatant of each tube, avoiding the pellet. Measure the absorbance of the supernatant at the maximum absorbance wavelength of TAMRA (around 555 nm).

-

Determine Solubility Limit: The solubility limit is the highest concentration at which no pellet is observed and the absorbance reading is still on the linear part of the standard curve.

Protocol for Assessing Stability in Solution

This protocol outlines a method to assess the stability of this compound in a buffered solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)

-

RP-HPLC system with a C18 column and a UV-Vis or fluorescence detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Prepare a solution: Dissolve a known concentration of this compound in the desired reaction buffer.

-

Incubation: Incubate the solution at a specific temperature (e.g., room temperature or 37°C), protected from light.

-

Time-course analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

-

HPLC analysis: Inject the aliquot onto the RP-HPLC system. Use a gradient of Mobile Phase B to elute the components (e.g., 5% to 95% Mobile Phase B over 30 minutes).

-

Data analysis: Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products (e.g., the hydrolyzed maleamic acid form). The decrease in the area of the peak corresponding to the intact this compound over time can be used to calculate the rate of degradation.

Protocol for a Bioconjugation Reaction

This protocol provides a general procedure for labeling a thiol-containing protein with this compound.

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced disulfides)

-

This compound stock solution in anhydrous DMSO

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5, degassed)

-

Reducing agent (e.g., TCEP, if necessary to reduce disulfide bonds)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the protein: If necessary, reduce the disulfide bonds of the protein using a reducing agent like TCEP. Remove the excess reducing agent by dialysis or using a desalting column. The protein should be in the degassed conjugation buffer.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench the reaction by adding a small molecule thiol to react with any excess maleimide.

-

Purification: Purify the labeled protein from excess dye and other reaction components using size-exclusion chromatography.

Figure 3: General Workflow for Protein Conjugation.

References

The Strategic Advantage of the PEG7 Linker in TAMRA-Maleimide Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise linkage of fluorescent dyes to biomolecules is paramount for accurate detection, imaging, and quantification. TAMRA (Tetramethylrhodamine)-Maleimide is a widely utilized reagent for labeling proteins, peptides, and other thiol-containing molecules. The incorporation of a polyethylene glycol (PEG) spacer, specifically a seven-unit PEG linker (PEG7), between the TAMRA fluorophore and the maleimide reactive group offers significant advantages that enhance the performance and reliability of the resulting conjugates. This in-depth technical guide explores the multifaceted functions of the PEG7 linker in TAMRA-Maleimide, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The fundamental role of the PEG7 linker is to act as a flexible, hydrophilic spacer that mitigates some of the inherent challenges associated with labeling biomolecules with organic dyes.[1] These challenges include steric hindrance, aggregation, and reduced solubility of the conjugate. The strategic placement of a PEG7 linker addresses these issues, thereby improving the overall quality and functionality of the labeled biomolecule.

Core Functions of the PEG7 Linker

The PEG7 linker in TAMRA-Maleimide serves several critical functions that collectively contribute to the generation of high-quality fluorescent bioconjugates:

-

Enhanced Hydrophilicity and Solubility: Many fluorescent dyes, including TAMRA, are inherently hydrophobic. This can lead to poor solubility in aqueous buffers, which are the standard for most biological experiments. The hydrophilic nature of the PEG7 linker significantly improves the water solubility of the TAMRA-Maleimide reagent and the resulting bioconjugate, reducing the risk of aggregation and precipitation.[1]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG7 chain provides spatial separation between the bulky TAMRA fluorophore and the target biomolecule. This separation minimizes steric hindrance, allowing the labeled protein or peptide to maintain its native conformation and biological activity.

-

Minimized Non-Specific Binding: The hydrophilic "cloud" created by the PEG linker can mask the hydrophobic character of the fluorescent dye, thereby reducing non-specific interactions with other proteins, membranes, and surfaces.[2] This leads to lower background signals and improved signal-to-noise ratios in various applications.

-

Improved Pharmacokinetics: In the context of drug development, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[3][4] The inclusion of a PEG linker can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.

-

Controlled Distance for FRET Applications: In Förster Resonance Energy Transfer (FRET) experiments, the distance between the donor and acceptor fluorophores is critical. The defined length of the PEG7 linker can be used to precisely control this distance, enabling more accurate and reproducible FRET measurements.

Quantitative Data and Comparative Analysis

While direct comparative studies detailing the quantitative advantages of a PEG7 linker over other PEG lengths for TAMRA-Maleimide are not extensively available in peer-reviewed literature, the general principles of PEGylation provide a strong basis for its benefits. The following table summarizes the key properties influenced by the inclusion of a PEG linker.

| Property | Without PEG Linker | With PEG7 Linker | Rationale & Benefits |

| Aqueous Solubility | Lower | Higher | The hydrophilic ethylene oxide units of the PEG chain increase the overall polarity of the molecule, improving its solubility in aqueous buffers and preventing aggregation. |

| Steric Hindrance | Higher | Lower | The flexible PEG chain acts as a spacer, physically separating the bulky TAMRA dye from the biomolecule, thus preserving the biomolecule's native structure and function. |

| Non-Specific Binding | Higher | Lower | The hydrophilic PEG linker creates a hydration shell that masks the hydrophobic TAMRA dye, reducing unwanted interactions with other molecules and surfaces, leading to cleaner signals. |

| Biological Activity of Conjugate | Potentially Reduced | More Likely Preserved | By minimizing steric hindrance, the PEG7 linker helps to ensure that the active sites or binding domains of the labeled biomolecule remain accessible and functional. |

| In Vivo Half-Life | Shorter | Longer | For in vivo applications, the increased hydrodynamic size imparted by the PEG linker can reduce kidney filtration, extending the circulation time of the conjugate. |

Experimental Protocols

Protein Labeling with TAMRA-PEG7-Maleimide

This protocol provides a general guideline for labeling a thiol-containing protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein with at least one free thiol group (e.g., cysteine residue)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5. Degas the buffer before use.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the maleimide reagent.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use as maleimides can hydrolyze in the presence of moisture.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

-

Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients (ε for TAMRA ≈ 95,000 M⁻¹cm⁻¹).

-

The DOL is the molar ratio of the dye to the protein.

-

Cellular Uptake of TAMRA-PEG7-Labeled Proteins

This protocol outlines a method to visualize the cellular uptake of a protein labeled with this compound using fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

TAMRA-PEG7-labeled protein

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

-

Incubation with Labeled Protein:

-

Remove the culture medium and replace it with fresh medium containing the TAMRA-PEG7-labeled protein at a predetermined concentration.

-

Incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the medium containing the labeled protein and wash the cells three times with PBS to remove any unbound conjugate.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Staining and Mounting:

-

Wash the cells twice with PBS.

-

Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for TAMRA (Ex/Em ~555/580 nm) and the nuclear stain.

-

Visualizing the Workflow and Concepts

To further elucidate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for labeling a thiol-containing protein with this compound.

Caption: Core functions of the PEG7 linker in TAMRA-Maleimide bioconjugates.

Conclusion

The PEG7 linker is a critical component of the this compound reagent, offering a multitude of benefits that enhance the quality and performance of the resulting bioconjugates. By improving solubility, reducing steric hindrance and non-specific binding, and offering the potential for improved pharmacokinetics, the PEG7 linker enables researchers to generate more reliable and effective tools for a wide range of biological applications. The provided protocols and conceptual diagrams serve as a valuable resource for scientists and drug development professionals seeking to leverage the advantages of this powerful bioconjugation reagent. As the field of bioconjugation continues to evolve, the rational design of linkers, such as the inclusion of PEG7, will remain a cornerstone of developing sophisticated and highly functional molecular probes.

References

An In-depth Technical Guide to Maleimide Group Reactivity with Thiols for Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the various bioconjugation techniques, the maleimide-thiol reaction stands out for its high efficiency, specificity, and ability to proceed under mild, physiological conditions.[1] This reaction, a form of Michael addition, creates a stable covalent thioether bond between a thiol (sulfhydryl) group, typically from a cysteine residue on a biomolecule, and a maleimide functional group.[1][2] This technical guide provides a comprehensive overview of the kinetics, mechanism, and practical considerations of the maleimide-thiol reaction, intended for researchers, scientists, and drug development professionals who utilize this chemistry for applications such as creating antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[1]

Core Reaction Mechanism

The fundamental chemistry of the maleimide-thiol reaction is a Michael addition. In this reaction, a nucleophilic thiol, specifically the deprotonated thiolate anion (S-), attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[1] This leads to the formation of a stable thiosuccinimide product. This reaction is highly efficient and selective for thiols under mild conditions, forming a stable covalent thioether bond. The reaction is considered a type of "click chemistry" because it meets most of the criteria defined by Kolb, Finn, and Sharpless, including high yield, stereospecificity, and wide applicability.

dot

Caption: General mechanism of the thiol-maleimide reaction.

Kinetics and pH Dependence

The rate of the maleimide-thiol reaction is highly dependent on the pH of the reaction medium. The reaction is most efficient and chemoselective for thiols in the pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the thiol group is predominantly protonated, leading to a significantly slower reaction rate. Above pH 7.5, the reaction loses its chemoselectivity, and maleimides can react with primary amines, such as the side chains of lysine residues. This can lead to undesirable side products and a lack of specificity in the conjugation. Furthermore, the rate of maleimide hydrolysis also increases significantly at higher pH.

| pH Range | Predominant Reaction | Reaction Rate with Thiols | Notes |

| < 6.5 | Thiol-Maleimide Addition | Slow | Thiol group is mostly protonated (R-SH). |

| 6.5 - 7.5 | Thiol-Maleimide Addition | Fast and Chemoselective | Optimal range for specific thiol conjugation. |

| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | Rate of amine reaction increases. | Loss of chemoselectivity and increased rate of maleimide hydrolysis. |

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally stable, the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the dissociation of the thiol from the maleimide. This is particularly relevant in biological systems with high concentrations of thiols, such as glutathione, which can lead to "thiol exchange" and premature release of the conjugated payload in applications like ADCs.

However, the stability of the conjugate can be significantly enhanced through hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. This hydrolysis can be promoted by adjusting the pH to 8.5-9.0 after the initial conjugation is complete. Some strategies even employ "self-hydrolysing" maleimides with electron-withdrawing groups that accelerate this stabilizing ring-opening.

| Adduct Type | Stability | Susceptibility to Retro-Michael Reaction | Notes |

| Thiosuccinimide (Initial Adduct) | Reversible | Yes | Can undergo thiol exchange in the presence of other thiols. |

| Succinamic Acid Thioether (Ring-Opened) | Stable | No | Formed by hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate. |

Common Side Reactions

Besides the desired thiol addition, several side reactions can occur, potentially compromising the integrity and homogeneity of the conjugate.

-

Hydrolysis of Maleimide: Maleimides are susceptible to hydrolysis, which increases with pH. The resulting maleamic acid is unreactive towards thiols. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.

-

Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines, such as lysine residues in proteins.

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting succinimide can undergo a rearrangement to form a stable six-membered thiazine ring. This side reaction is more prominent at or above physiological pH.

dot

Caption: Desired maleimide-thiol reaction and common side reactions.

Experimental Protocols

The following provides a generalized protocol for the conjugation of maleimides to thiol-containing biomolecules, such as proteins.

Materials

-

Thiol-containing protein (1-10 mg/mL)

-

Maleimide-activated molecule (e.g., fluorescent dye, drug)

-

Conjugation Buffer: PBS, Tris, or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).

-

Quenching reagent (optional): Free thiol such as cysteine or β-mercaptoethanol.

-

Solvent for maleimide: Anhydrous DMSO or DMF.

-

Purification supplies: Gel filtration column, HPLC, or other chromatography system.

Procedure

-

Protein Preparation: Dissolve the thiol-containing protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP. Incubate for 20-60 minutes at room temperature. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.

-

Maleimide Reagent Preparation: Allow the vial of the maleimide-activated molecule to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like free cysteine or β-mercaptoethanol can be added.

-

Purification: Remove the excess unreacted maleimide reagent and other small molecules from the conjugated protein using gel filtration (desalting column), dialysis, or HPLC.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of molecules conjugated to each protein. This is often done using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.

dot

Caption: General experimental workflow for maleimide-thiol conjugation.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool for bioconjugation. Its high specificity for thiols within a defined pH range, rapid kinetics, and the stability of the resulting thioether bond make it an invaluable technique in drug development, diagnostics, and fundamental research. However, a thorough understanding of the reaction kinetics, pH dependence, and potential side reactions is crucial for optimizing conjugation efficiency, ensuring product homogeneity, and maintaining the stability of the final conjugate. By carefully controlling the reaction conditions and being aware of the potential pitfalls, researchers can successfully leverage this chemistry to create a wide array of functional biomolecules.

References

The PEG Advantage: A Technical Guide to Polyethylene Glycol Linkers in Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular imaging and diagnostics, the performance of fluorescent probes is paramount. The linker connecting the fluorophore to the targeting moiety is a critical determinant of a probe's efficacy. The incorporation of Polyethylene Glycol (PEG) linkers has emerged as a transformative strategy, addressing key challenges in probe development and significantly enhancing their performance both in vitro and in vivo. This technical guide provides an in-depth exploration of the advantages conferred by PEG linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform the design and application of next-generation fluorescent probes.

Core Advantages of PEG Linkers

The unique physicochemical properties of PEG—its hydrophilicity, flexibility, and biocompatibility—are the foundation of its utility in fluorescent probe design. These properties translate into several key advantages over traditional aliphatic linkers.[1][2]

Enhanced Hydrophilicity and Solubility

Many organic fluorophores are inherently hydrophobic, leading to poor solubility in aqueous buffers, a tendency to aggregate, and non-specific binding to surfaces and biomolecules.[1] A PEG linker, being highly hydrophilic, dramatically increases the overall water solubility of the fluorescent probe.[2][3] This improved solubility mitigates aggregation, which can otherwise lead to fluorescence self-quenching and inaccurate quantification. Furthermore, enhanced solubility simplifies probe handling and formulation for in vivo applications.

Reduction of Non-Specific Binding

A major challenge in biological imaging is the non-specific binding of fluorescent probes to proteins and cell membranes, which contributes to high background signals and a low signal-to-noise ratio. The hydrophilic and neutrally charged nature of PEG creates a hydration shell around the linker and the attached fluorophore. This "shielding" effect masks the hydrophobic character of the fluorophore, significantly reducing non-specific interactions. The result is a marked decrease in background fluorescence and a corresponding increase in the sensitivity and specificity of the assay.

Improved Pharmacokinetics and Biocompatibility

For in vivo applications, the stability and circulation time of a fluorescent probe are critical. PEGylation is a well-established method for improving the pharmacokinetic profile of biomolecules. The PEG chain protects the probe from enzymatic degradation and reduces immunogenicity, leading to a longer circulation half-life and reduced clearance by the reticuloendothelial system. This extended circulation time increases the probability of the probe reaching its intended target, thereby enhancing targeting efficiency.

Increased Quantum Yield and Photostability

An often-overlooked advantage of PEGylation is its ability to enhance the intrinsic photophysical properties of the fluorophore. The "PEG-fluorochrome shielding" approach describes how the flexible PEG chain can create a protective microenvironment around the fluorophore, minimizing interactions with quenching species and preventing self-quenching that can occur from interactions between fluorochromes. This shielding can lead to a significant increase in the quantum yield of the fluorophore, resulting in a brighter signal.

Quantitative Performance Metrics

The benefits of incorporating PEG linkers are not merely qualitative. Numerous studies have provided quantitative data demonstrating the superior performance of PEGylated fluorescent probes compared to their non-PEGylated counterparts.

| Performance Metric | Non-PEGylated Probe | PEGylated Probe | Fold Improvement | Reference |

| Non-Specific Cell Binding (Fluorescence Units) | 79.7 a.u. | 3.1 a.u. | ~25.7x reduction | |

| Tumor-to-Background Ratio (TBR) in vivo | Low (not specified) | 15.8 (tumor-to-negative tumor) | Significant increase | |

| Tumor-to-Liver Ratio in vivo | Low (not specified) | 6.9 | Significant increase | |

| Covalent Binding Efficiency to Antibody | Lower (not specified) | 70-86% | Increased stability | |

| Cellular Uptake (Flow Cytometry) | Baseline | >1.8x increase | >1.8x |

Table 1: Comparative performance of fluorescent probes with and without PEG linkers.

Experimental Protocols

To facilitate the adoption of PEG linker technology, this section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated fluorescent probes.

Protocol 1: Synthesis of a PEGylated Fluorescent Probe via NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive fluorophore to a biomolecule (e.g., an antibody or peptide) using a PEG linker with an N-hydroxysuccinimide (NHS) ester functional group.

Materials:

-

Biomolecule (protein, peptide) with a primary amine group

-

Amine-reactive fluorophore with NHS ester

-

Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Fluorophore-PEG Conjugation (if not pre-made): a. Dissolve the amine-reactive fluorophore and a molar excess of the heterobifunctional PEG linker in anhydrous DMF or DMSO. b. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. c. Purify the fluorophore-PEG conjugate using an appropriate method to remove unreacted components.

-

PEG-Fluorophore-Biomolecule Conjugation: a. Dissolve the purified NHS-PEG-fluorophore in a small volume of anhydrous DMF or DMSO. b. Slowly add the activated PEG-fluorophore solution to the biomolecule solution with gentle stirring. A typical molar ratio of linker to biomolecule is 10:1 to 20:1, but this should be optimized. c. Allow the reaction to proceed for 1-2 hours at room temperature or 4-12 hours at 4°C with gentle agitation.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated fluorescent probe from unreacted components using size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the excitation maximum of the fluorophore and at 280 nm for the protein.

Protocol 2: In Vitro Assessment of Non-Specific Binding by Flow Cytometry

This protocol outlines a method to quantify the reduction in non-specific binding of a fluorescent probe to cells upon PEGylation.

Materials:

-

Target cells (and a negative control cell line if available)

-

PEGylated fluorescent probe and non-PEGylated control probe

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in ice-cold Flow Cytometry Staining Buffer at a concentration of 1x10^6 cells/mL.

-

Probe Incubation: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Add the PEGylated or non-PEGylated fluorescent probe to the respective tubes at a predetermined concentration. Include an unstained control. c. Incubate the cells for 30-60 minutes on ice, protected from light.

-

Washing: Wash the cells 2-3 times with 1 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at a low speed (e.g., 300 x g) for 5 minutes between washes.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population and compare the mean fluorescence intensity (MFI) of cells stained with the PEGylated probe to those stained with the non-PEGylated probe to quantify the reduction in non-specific binding.

Visualizing the Mechanisms

To better understand the principles underlying the advantages of PEG linkers, the following diagrams illustrate key concepts and workflows.

Caption: The hydrophilic PEG linker creates a hydration shell, shielding the hydrophobic fluorophore from non-specific interactions.

Caption: A stepwise workflow for the synthesis and purification of a PEGylated fluorescent probe.

Caption: A targeted PEGylated probe binds to a specific cell surface receptor, is internalized, and then activated to generate a fluorescent signal.

Conclusion

The incorporation of PEG linkers represents a significant advancement in the design of fluorescent probes for research, diagnostics, and drug development. By improving solubility, reducing non-specific binding, enhancing stability, and even boosting the photophysical properties of fluorophores, PEG linkers enable the development of probes with superior performance characteristics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists seeking to harness the power of PEGylation to create the next generation of highly sensitive and specific fluorescent probes.

References

An In-depth Technical Guide to Maleimide-Thiol Chemistry: Core Principles and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of maleimide-thiol chemistry, a cornerstone of bioconjugation. It delves into the reaction mechanism, kinetics, critical parameters, and stability considerations, offering practical guidance for its application in research and drug development.

Core Principles: The Thiol-Maleimide Reaction

Maleimide-thiol chemistry is a widely utilized bioconjugation method that facilitates the covalent labeling of biomolecules.[1] The reaction involves the Michael addition of a thiol group (typically from a cysteine residue in a protein or a modified oligonucleotide) to the double bond of a maleimide ring, resulting in the formation of a stable thioether bond.[1][2] This ligation strategy is highly valued for its remarkable selectivity for thiols under mild, physiological conditions.[1]

The reaction is considered a "click" reaction due to its high efficiency, selectivity, and ability to proceed under gentle conditions.[2] While it's technically a Michael addition, it shares the modular and reliable characteristics of click chemistry, making it a preferred method for linking peptides, proteins, and small molecules.

Mechanism of Action:

The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond. The reactivity of the maleimide is enhanced by the ring strain and the cis-conformation of its carbonyl groups, which makes the reaction efficient even without a catalyst, particularly in polar solvents like water or DMSO.

Key Reaction Parameters and Quantitative Data

The success of maleimide-thiol conjugation is highly dependent on the careful control of several reaction parameters.

pH: The pH of the reaction buffer is the most critical parameter influencing both the rate and selectivity of the reaction. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.

-

Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic.

-

At pH 7.0: The reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.

-

Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines, such as the ε-amino group of lysine residues, become more prevalent, leading to a loss of selectivity.

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | Very High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Stoichiometry: The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion.

| Application | Recommended Molar Ratio (Maleimide:Thiol) | Reference |

| Protein Labeling (e.g., with dyes) | 10:1 to 20:1 | |

| Nanoparticle conjugation with small peptide (cRGDfK) | 2:1 | |

| Nanoparticle conjugation with nanobody | 5:1 |

Temperature and Time: Reactions are typically performed at room temperature (20-25°C) for 2 hours or at 4°C overnight (8-16 hours). The lower temperature is recommended for sensitive proteins to minimize potential degradation.

Solvents: For maleimide reagents with poor aqueous solubility, such as many fluorescent dyes, the use of an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is essential.

Stability of the Thioether Conjugate

While the thioether bond formed is generally stable, the resulting thiosuccinimide linkage can be susceptible to two competing reactions in vivo:

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and, in a thiol-rich environment like the in vivo milieu with high concentrations of glutathione, the conjugated molecule can be transferred to other thiols. This can lead to off-target effects and is a significant concern for applications like antibody-drug conjugates (ADCs).

-

Hydrolysis of the Succinimide Ring: The succinimide ring of the conjugate can undergo hydrolysis, which opens the ring to form a succinamic acid thioether. This hydrolyzed product is stable and no longer susceptible to the retro-Michael reaction.

Strategies to improve conjugate stability include:

-

Post-conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation by adjusting the pH to 8.5-9.0 can create a more stable product.

-

Transcyclization: A newer strategy involves a transcyclization reaction that can occur in situ, leading to a more stable maleimide-thiol adduct that is resistant to retro-Michael reactions.

-

Use of Modified Maleimides: Drug-linkers incorporating a basic amino group adjacent to the maleimide can induce rapid hydrolysis at neutral pH, preventing deconjugation.

Common Side Reactions and Troubleshooting

Several side reactions can occur during maleimide-thiol conjugation, potentially impacting the yield and purity of the final product.

-

Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can open to form a non-reactive maleamic acid. To mitigate this, aqueous solutions of maleimide reagents should be prepared immediately before use.

-

Reaction with Amines: At pH levels above 7.5, maleimides can react with primary amines, such as lysine residues in proteins. Maintaining the pH within the optimal 6.5-7.5 range is crucial for selectivity.

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring. This side reaction is more pronounced at higher pH. To avoid this, it is advisable to avoid using N-terminal cysteines for conjugation or to perform the reaction under acidic conditions (around pH 5).

Experimental Protocols

A. General Protocol for Protein Labeling with a Maleimide Dye

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Maleimide-functionalized dye

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

-

Anhydrous DMSO or DMF

-

TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Prepare the Maleimide Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

Perform the Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

Purify the Conjugate: Remove the unreacted dye and other small molecules by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

-

Storage: For short-term storage (up to 1 week), keep the conjugate at 2-8°C, protected from light. For long-term storage (up to a year), add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, and store at -20°C in 50% glycerol.

Applications in Drug Development

Maleimide-thiol chemistry is a critical tool in drug development, particularly for the synthesis of targeted therapies.

Antibody-Drug Conjugates (ADCs): This is one of the most prominent applications of maleimide chemistry. In ADCs, a highly potent cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody targets a specific antigen on cancer cells, delivering the drug directly to the tumor site, which increases therapeutic efficacy while minimizing systemic toxicity. Several FDA-approved ADCs, such as Brentuximab vedotin and Trastuzumab emtansine, utilize maleimide-based linkers for drug conjugation.

PEGylation: Maleimide-functionalized polyethylene glycol (PEG) is used to modify therapeutic proteins and peptides. PEGylation can improve the pharmacokinetic properties of a drug by increasing its solubility, stability, and circulation half-life, while reducing its immunogenicity.

Development of Bioprobes and Diagnostics: Maleimide chemistry is used to attach fluorescent labels, radioisotopes, or other reporter molecules to proteins and peptides for use in various diagnostic assays and imaging applications.

References

Methodological & Application

Application Notes and Protocols for TAMRA-PEG7-Maleimide Protein Labeling

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is crucial for a multitude of applications, from in-vitro assays to cellular imaging. This document provides a detailed protocol for the covalent labeling of proteins using TAMRA-PEG7-Maleimide, a thiol-reactive fluorescent dye.

Introduction

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye known for its photostability and is commonly used in applications such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence microscopy.[1][2] The maleimide functional group exhibits high selectivity for the thiol groups of cysteine residues, forming a stable thioether bond under mild, near-neutral pH conditions.[3][4][5] The inclusion of a seven-unit polyethylene glycol (PEG) spacer enhances the solubility of the dye and the resulting conjugate in aqueous buffers, potentially reducing aggregation.

This protocol outlines the necessary steps for preparing the protein and dye, performing the conjugation reaction, purifying the labeled protein, and quantifying the labeling efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative properties of TAMRA and the labeling procedure.

| Parameter | Value | Reference |

| TAMRA Dye Properties | ||

| Excitation Maximum (λex) | ~552-556 nm | |

| Emission Maximum (λem) | ~578-580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield | ~0.1 - 0.5 | |

| Correction Factor (for DOL calculation) | ~0.3 | |

| This compound | ||

| Molecular Weight | 932.04 g/mol | |

| Reaction Conditions | ||

| Recommended pH | 7.0 - 7.5 | |

| Recommended Dye:Protein Molar Ratio | 10:1 to 20:1 | |

| Incubation Time | 2 hours at room temperature or overnight at 4°C |

Experimental Protocols

Materials Required

-

Protein of interest (containing at least one cysteine residue)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5 (must be free of thiols)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Purification column (e.g., Sephadex G-25 or similar size-exclusion chromatography column)

-

Spectrophotometer

Protocol

1. Protein Preparation

-

Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-10 mg/mL.

-

Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen or argon) through the solution to prevent re-oxidation of thiols.

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature under an inert atmosphere.

-

2. Dye Preparation

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, for 1 µmol of dye, add 100 µL of solvent.

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh before use.

3. Labeling Reaction

-

While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. This ratio may need to be optimized for your specific protein.

-

Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

4. Purification of the Labeled Protein

-

Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Equilibrate the column with the reaction buffer.

-

Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

-

Monitor the fractions by absorbance at 280 nm (protein) and 555 nm (TAMRA). Pool the fractions containing the labeled protein.

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

-

Calculate the concentration of the protein using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₅₅₅ is the absorbance of the conjugate at 555 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (approximately 0.3 for TAMRA).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

-

Calculate the concentration of the dye using the following formula:

-

Dye Concentration (M) = A₅₅₅ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~90,000 M⁻¹cm⁻¹).

-

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

6. Storage of the Labeled Protein

Store the labeled protein in a suitable buffer (e.g., PBS with 2 mM sodium azide) at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Caption: Workflow for labeling proteins with this compound.

Caption: Reaction between a protein's thiol group and the maleimide dye.

References

Application Notes and Protocols for Labeling Peptides with TAMRA-PEG7-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of peptides in complex biological systems. Tetramethylrhodamine (TAMRA) is a bright and photostable orange-red fluorescent dye widely used for this purpose. This document provides detailed application notes and protocols for labeling cysteine-containing peptides with TAMRA-PEG7-Maleimide.

The this compound reagent combines the excellent spectral properties of TAMRA with a flexible seven-unit polyethylene glycol (PEG) linker and a thiol-reactive maleimide group. The PEG linker enhances the hydrophilicity of the labeled peptide, potentially reducing aggregation and improving solubility, while the maleimide group allows for specific covalent conjugation to the thiol group of a cysteine residue within the peptide sequence. This site-specific labeling approach is crucial for preserving the peptide's biological activity.

This guide covers the principles of maleimide-thiol chemistry, detailed labeling and purification protocols, methods for characterization, and key applications of the resulting TAMRA-labeled peptides.

Principle of Labeling

The labeling reaction is based on the highly selective Michael addition of a thiol group (from a cysteine residue in the peptide) to the double bond of the maleimide moiety of the this compound reagent. This reaction proceeds under mild conditions, typically at a pH range of 6.5-7.5, and results in the formation of a stable thioether bond.

It is critical to ensure that the cysteine residue's thiol group is in its reduced form (free sulfhydryl) for the reaction to occur. Disulfide bonds within the peptide must be reduced prior to labeling.

Materials and Reagents

-

Cysteine-containing peptide

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2 (degassed)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 column

-

Solvent A for HPLC: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B for HPLC: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Mass spectrometer for verification

Experimental Protocols

Protocol 1: Reduction of Peptide Disulfide Bonds (Optional)

If the peptide contains disulfide bonds, they must be reduced prior to labeling.

-

Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.

-

Add a 10-50 fold molar excess of TCEP to the peptide solution.

-

Incubate the mixture for 1 hour at room temperature.

-

The peptide solution is now ready for the labeling reaction without the need to remove the TCEP.

Protocol 2: Labeling of the Peptide with this compound

-

Prepare the Peptide Solution: Dissolve the cysteine-containing peptide (or the reduced peptide solution from Protocol 1) in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently vortexing the peptide solution, add the this compound stock solution to achieve a desired molar ratio of dye to peptide. A starting point of 10:1 to 20:1 is recommended, but this should be optimized for each peptide.[1]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench the Reaction: Add a 50-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide. Incubate for an additional 30 minutes at room temperature.

Protocol 3: Purification of the TAMRA-Labeled Peptide by HPLC

Purification of the labeled peptide is essential to remove unreacted dye, unlabeled peptide, and other impurities.[2][3][4]

-

Sample Preparation: Acidify the reaction mixture by adding TFA to a final concentration of 0.1%. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient is 5-95% B over 30 minutes, but this should be optimized for the specific peptide.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the elution at two wavelengths: ~220 nm (for the peptide backbone) and ~555 nm (for the TAMRA dye).

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the TAMRA-labeled peptide.

-

Lyophilization: Lyophilize the collected fractions to obtain the purified labeled peptide as a powder.

Protocol 4: Characterization of the Labeled Peptide

1. Mass Spectrometry:

Confirm the successful conjugation and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the this compound that has reacted with the cysteine.[5]

2. Spectrophotometric Analysis and Determination of Degree of Labeling (DOL):

The Degree of Labeling (DOL), which is the molar ratio of the dye to the peptide, can be determined spectrophotometrically.

-

Dissolve the purified, lyophilized TAMRA-labeled peptide in a suitable buffer (e.g., PBS).

-

Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration of Dye (M) = A_max / (ε_dye × path length)

-

Where ε_dye is the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹).

-

-

-

Calculate the concentration of the peptide:

-

Concentration of Peptide (M) = [A₂₈₀ - (A_max × CF)] / ε_peptide

-

Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye; for TAMRA, this is approximately 0.3).

-

ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be calculated based on its amino acid sequence.

-

-

-

Calculate the DOL:

-

DOL = Concentration of Dye / Concentration of Peptide

-

Data Presentation

Quantitative Data Summary

The following tables provide representative data for the labeling and characterization of a peptide with this compound. Note that these values can vary depending on the specific peptide and experimental conditions.